Receptor Binding Potency: Fingolimod Phosphate S1P1 EC50 Comparison with ASP4058
Fingolimod phosphate exhibits sub-nanomolar potency at human S1P1 (EC50 = 1.4 nM, 95% CI: 0.58–3.5 nM) with 5.3-fold greater potency than the next-generation comparator ASP4058 (EC50 = 7.4 nM, 95% CI: 4.1–13 nM) when evaluated under identical assay conditions [1]. Both compounds showed no detectable activity at S1P2. Fingolimod phosphate also demonstrated high potency at S1P5 (EC50 = 0.86 nM) and S1P4 (EC50 = 2.2 nM), whereas ASP4058 was markedly less potent at S1P4 (EC50 = 2300 nM) [1].
| Evidence Dimension | Agonist potency at human S1P1 receptor |
|---|---|
| Target Compound Data | EC50 = 1.4 nM (95% CI: 0.58–3.5 nM) |
| Comparator Or Baseline | ASP4058: EC50 = 7.4 nM (95% CI: 4.1–13 nM) |
| Quantified Difference | 5.3-fold higher potency for fingolimod phosphate |
| Conditions | Human S1P1 receptor expressed in CHO cells; agonist activity measured via [³⁵S]GTPγS binding; geometric mean from four independent experiments |
Why This Matters
Higher potency at the primary therapeutic target (S1P1) may permit lower effective concentrations in experimental systems, reducing non-specific effects.
- [1] Yamamoto S, Yako T, Fujioka Y, et al. A novel S1P1 modulator ASP4058 ameliorates experimental autoimmune encephalomyelitis. PLoS One. 2014;9(10):e110819. View Source
